molecular formula C9H19NO2 B13168512 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol

1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol

Cat. No.: B13168512
M. Wt: 173.25 g/mol
InChI Key: NYUFNXGRVZKBFW-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol is an organic compound with a unique structure that includes an aminoethyl group, a methoxy group, and a cyclohexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol typically involves the reaction of 2-methoxycyclohexanone with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors and enzymes, potentially modulating their activity. The methoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

    1-(2-Aminoethyl)-2-methoxycyclohexane: Similar structure but lacks the hydroxyl group.

    2-Methoxycyclohexanol: Lacks the aminoethyl group.

    Cyclohexanol derivatives: Various derivatives with different substituents.

Uniqueness: 1-(2-Aminoethyl)-2-methoxycyclohexan-1-ol is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-(2-aminoethyl)-2-methoxycyclohexan-1-ol

InChI

InChI=1S/C9H19NO2/c1-12-8-4-2-3-5-9(8,11)6-7-10/h8,11H,2-7,10H2,1H3

InChI Key

NYUFNXGRVZKBFW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1(CCN)O

Origin of Product

United States

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